molecular formula C22H22N2O4S2 B2647074 N-[(furan-2-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 1797396-83-8

N-[(furan-2-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2647074
CAS No.: 1797396-83-8
M. Wt: 442.55
InChI Key: OUBGZSGXNKTVLJ-UHFFFAOYSA-N
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Description

Evolution of Sulfonamide Chemistry in Medicinal Research

Sulfonamides, first synthesized in 1908 as sulfanilamide, marked a transformative era in medicinal chemistry. The discovery of Prontosil in 1932 by Gerhard Domagk and colleagues at Bayer AG demonstrated systemic antibacterial efficacy, laying the foundation for modern antibiotic therapy. Early sulfonamides competitively inhibited bacterial dihydropteroate synthase (DHPS), disrupting folate synthesis and exhibiting bacteriostatic properties. Over time, structural modifications expanded their applications beyond antibacterials, yielding anticonvulsants (e.g., sultiame), diuretics (e.g., furosemide), and antidiabetic agents (e.g., sulfonylureas). This versatility established sulfonamides as a cornerstone of drug discovery.

Development of Azatricyclo Compounds in Pharmaceutical Science

Azatricyclo compounds, characterized by nitrogen-containing polycyclic frameworks, emerged as critical scaffolds in drug design due to their structural complexity and bioactivity. These molecules gained prominence in the late 20th century for their roles in hypertension treatment (e.g., captopril) and oncology (e.g., gilteritinib). Their rigid, three-dimensional structures enhance target specificity, making them valuable in modulating enzyme and receptor interactions. Recent advances in synthetic methodologies, such as green chemistry approaches and catalytic cyclization, have enabled efficient production of azatricyclo derivatives.

Emergence of N-[(furan-2-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo Derivatives in Scientific Literature

The integration of furan and thiophene heterocycles into azatricyclo-sulfonamide frameworks represents a modern innovation. Furan and thiophene moieties, known for their electron-rich aromatic systems, enhance molecular interactions with biological targets. Recent studies highlight the synthesis of hybrid compounds like N-[(furan-2-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide, which combines sulfonamide bioactivity with azatricyclo stability and heterocyclic versatility. Such derivatives are explored for antimicrobial, anticancer, and anti-inflammatory properties.

Historical Significance of Heterocyclic Sulfonamides in Drug Discovery

Heterocyclic sulfonamides have driven therapeutic advancements since the 1930s. Key milestones include:

  • 1930s–1940s : Antibacterial sulfonamides dominated infectious disease treatment.
  • 1950s–1970s : Non-antibacterial derivatives emerged, including thiazide diuretics and anticonvulsants.
  • 2000s–Present : Hybrid structures incorporating furan, thiophene, and azacycles expanded applications to oncology and neurology.
Heterocycle Type Example Drug Therapeutic Use
Thiazide Hydrochlorothiazide Hypertension
Sulfonylurea Glipizide Diabetes
Azatricyclo Captopril Cardiovascular

Research Milestones in Azatricyclo Sulfonamide Development

Key advancements in azatricyclo-sulfonamide synthesis and characterization include:

  • Early 2000s : Development of aqueous-phase synthesis methods for sulfonamide scaffolds using sulfonyl chlorides

Properties

IUPAC Name

N-(furan-2-ylmethyl)-11-oxo-N-(2-thiophen-2-ylethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c25-21-6-5-16-13-20(14-17-7-10-24(21)22(16)17)30(26,27)23(15-18-3-1-11-28-18)9-8-19-4-2-12-29-19/h1-4,11-14H,5-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBGZSGXNKTVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N(CCC4=CC=CS4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(furan-2-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides and features a unique tricyclic structure. Its IUPAC name is:

\text{N furan 2 yl methyl 11 oxo N 2 thiophen 2 yl ethyl 1 azatricyclo 6 3 1 0 4 12}]dodeca-4(12),5,7-triene-6-sulfonamide}

Key Structural Features:

  • Furan and Thiophene Rings: These heterocyclic components contribute to the compound's reactivity and biological interactions.
  • Sulfonamide Group: Known for its role in various pharmacological activities.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for specific enzymes:

  • Protein O-GlcNAc Transferase (OGT): It has been identified as an EC 2.4.1.255 inhibitor, which plays a significant role in cellular signaling and metabolism .
  • Potential Antiviral Activity: The compound exhibits promising inhibitory effects against viral proteases, particularly relevant in the context of SARS-CoV-2 .

Cytotoxicity Studies

In vitro studies have demonstrated that the compound maintains low cytotoxicity levels, with CC50 values exceeding 100 μM in various cell lines (e.g., Vero and MDCK cells). This suggests a favorable safety profile for potential therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Binding: The compound likely binds to the active sites of target enzymes, inhibiting their function through competitive or noncompetitive mechanisms.
  • Structural Interactions: The unique structural arrangement allows for effective interaction with enzyme active sites, as seen in studies involving SARS-CoV-2 main protease inhibitors .

Case Studies and Research Findings

StudyFindings
Study on OGT Inhibition Demonstrated significant inhibition with IC50 values indicating potent activity against OGT .
SARS-CoV-2 Protease Inhibition Exhibited IC50 values around 1.55 μM against viral proteases with low cytotoxicity .
Structure Activity Relationship (SAR) Identified key structural components necessary for maintaining inhibitory potency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

Key Analogs:

Compound 16 and 17 (Molecules, 2013)

  • Structure : Fluorinated triazole-containing derivatives with sugar-based backbones .
  • Comparison : Unlike the target compound, these molecules incorporate triazole rings and perfluorinated chains, which enhance lipophilicity and metabolic stability. The target’s furan/thiophene substituents may offer distinct electronic and steric properties compared to the triazole-fluorocarbon motifs in Compounds 16/15.

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[...]sulfonamide (CHEMENU, 2023)

  • Structure : Differs from the target compound in the position of the furan substituent (3-yl vs. 2-yl) and the presence of a hydroxyl group .
  • Implications : The furan-3-yl substitution may alter binding affinity in biological systems, while the hydroxyl group could influence solubility or hydrogen-bonding interactions.

N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[...]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide (CAS 733040-96-5)

  • Structure : Shares a tricyclic sulfonamide core but replaces furan/thiophene with a thiadiazole and propenyl group .
  • Solubility : This analog exhibits a water solubility of 37.5 µg/mL at pH 7.4 , suggesting that the target compound’s solubility may vary significantly based on substituent polarity.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Key Substituents Solubility (pH 7.4) Bioactivity (Reported)
Target Compound C₂₁H₂₁N₂O₄S₂ Furan-2-yl, Thiophen-2-yl Unknown Not reported
Compound 16 C₄₇H₄₈F₁₇N₉O₁₄ Triazole, Fluorocarbon chain Unknown Antiviral (hypothesized)
CAS 733040-96-5 C₁₆H₁₉N₃O₂S₂ Thiadiazole, Propenyl 37.5 µg/mL Not reported

Research Implications and Gaps

  • Structural Diversity : The target compound’s furan/thiophene substituents distinguish it from fluorinated or thiadiazole-containing analogs, suggesting unique interactions in biological systems.
  • Critical Needs :
    • Synthetic Protocols : Detailed reports on the target’s synthesis and purification.
    • Solubility and Stability : Experimental data on physicochemical properties.
    • Bioactivity Screening : Prioritization against enzyme targets (e.g., kinases, GPCRs) given its heterocyclic profile.

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